molecular formula C18H24N2O4 B12572223 Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-

Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-

Cat. No.: B12572223
M. Wt: 332.4 g/mol
InChI Key: PSPJRSRRAJTYJT-UHFFFAOYSA-N
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Description

This compound is a stereochemically complex benzenepropanoic acid derivative characterized by:

  • Core structure: A benzene ring attached to a propanoic acid backbone.
  • Substituents: A cyano group (-CN) at position 3 on the benzene ring. An α-substituted ethyl group containing a tert-butoxycarbonyl (Boc)-protected amino group (-NHBoc). A methyl ester at the carboxylic acid terminus.
  • Stereochemistry: The [R-(R,R)] configuration specifies distinct chiral centers, likely influencing its biological activity and synthetic utility .

The Boc group enhances solubility in organic solvents and stabilizes the amino group during synthetic processes, while the methyl ester may improve bioavailability compared to free acids . Potential applications include intermediates in peptide synthesis or pharmaceuticals targeting enzymes sensitive to cyano and amino functionalities .

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 2-[(3-cyanophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C18H24N2O4/c1-12(20-17(22)24-18(2,3)4)15(16(21)23-5)10-13-7-6-8-14(9-13)11-19/h6-9,12,15H,10H2,1-5H3,(H,20,22)

InChI Key

PSPJRSRRAJTYJT-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC1=CC(=CC=C1)C#N)C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Two-Step Nucleophilic Substitution and Cyanation Process

A robust industrially viable method for preparing 3-cyano methyl benzoate derivatives, closely related to the target compound, involves a two-step process:

Step Reaction Description Conditions Key Reagents Outcome
1 Nucleophilic substitution of 3-chloromethyl benzoic acid methyl ester with an N-containing compound in alkaline solution, followed by acid hydrolysis to form 3-aldehyde methyl benzoate Reflux at 100–110 °C for 1–18 hours; alkaline then acidic conditions 3-chloromethyl methyl benzoate, hexamethylenetetramine or similar N-compound, phase-transfer catalyst (e.g., PEG-400, cetyl trimethylammonium bromide) Formation of 3-aldehyde methyl benzoate with >98% purity
2 Conversion of 3-aldehyde methyl benzoate to 3-cyano methyl benzoate via reaction with hydroxylamine and industrial formic acid under reflux, with water removal by solid ion exchange Reflux at 100–110 °C for 1–18 hours; water removal by solid ion exchanger 3-aldehyde methyl benzoate, hydroxylamine, formic acid High yield (>80%) and purity (>98%) of 3-cyano methyl benzoate

This method avoids the use of highly toxic cyanide salts, reducing environmental and safety concerns, and is suitable for industrial scale-up due to mild conditions and cost-effectiveness.

Protection of the Amino Group

The amino group in the α-position is protected by a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent synthetic steps. This protection is typically achieved by reacting the free amine with di-tert-butyl dicarbonate under mild basic conditions, ensuring the Boc group is introduced without racemization or degradation of sensitive groups.

Esterification

The methyl ester functionality is introduced or maintained through esterification reactions, often by treating the corresponding acid with methanol in the presence of acid catalysts or by transesterification methods. This step ensures solubility and reactivity suitable for further transformations.

  • Phase-Transfer Catalysts: PEG-400, cetyl trimethylammonium bromide, and crown ethers facilitate nucleophilic substitution by enhancing the transfer of reactants between phases, improving reaction rates and yields.
  • Temperature Control: Reflux temperatures between 100–110 °C are maintained to optimize reaction kinetics without decomposing sensitive intermediates.
  • pH Control: Initial alkaline conditions favor nucleophilic substitution, followed by acidic hydrolysis to convert intermediates to aldehydes.
  • Water Removal: Solid ion exchange resins are employed to remove water formed during cyanation, driving the reaction to completion and improving product purity.
  • Extraction: Use of water-immiscible polar organic solvents (e.g., 1,2-dichloroethane) for phase separation and removal of impurities.
  • Washing: Repeated washing of organic layers with water until neutral pH is achieved to remove residual acids or bases.
  • Distillation: Normal pressure and vacuum distillation steps to isolate pure intermediates and final products.
  • Crystallization: Final purification by crystallization to obtain high-purity crystalline product.
Parameter Details
Starting Material 3-chloromethyl benzoic acid methyl ester
Key Reagents Hexamethylenetetramine, hydroxylamine, industrial formic acid, Boc anhydride
Catalysts Phase-transfer catalysts (PEG-400, cetyl trimethylammonium bromide)
Temperature 100–110 °C reflux
Reaction Time 1–18 hours per step
Purification Extraction, washing, distillation, crystallization
Yield >80% overall
Purity >98% by GC and crystallization
  • The described two-step method provides a safer alternative to traditional cyanation using toxic cyanide salts, aligning with green chemistry principles.
  • The use of phase-transfer catalysts and solid ion exchangers enhances reaction efficiency and environmental compatibility.
  • High yields and purities make this method suitable for large-scale industrial production of 3-cyano methyl benzoate derivatives, which are key intermediates in pharmaceutical synthesis.
  • The Boc protection strategy ensures the stability of the amino group during synthesis, preserving stereochemical integrity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biochemical pathways and interactions due to its specific functional groups.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyano group and methyl ester functional group play crucial roles in its reactivity and interactions. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Substituents Functional Groups Stereochemistry Key Properties References
Target Compound 3-CN, α-[1-(NHBoc)ethyl] Cyano, Boc-amino, methyl ester [R-(R,R)] High lipophilicity; Boc stability
tert-butyl (3R)-3-amino-3-phenylpropanoate β-NHBoc Boc-amino, tert-butyl ester (3R) Amino protection; ester hydrolysis resistance
Benzenepropanoic acid, β-amino-α-hydroxy- β-NH₂, α-OH Amino, hydroxyl, ester (αR,βS) Hydrogen bonding capacity; polar
Methyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate 3-tert-butyl, 4-OH Phenolic hydroxyl, methyl ester N/A Antioxidant potential; moderate solubility
Ethyl α-[1-[2-(2-cyanoacetyl)hydrazinylidene]ethyl]benzenepropanoate Cyanoacetyl hydrazine Cyano, hydrazine, ethyl ester N/A Chelation capability; reactivity

Key Differences and Implications

Cyano Group vs. In contrast, phenolic hydroxyl groups () confer antioxidant activity but reduce metabolic stability .

Boc-Protected Amino Group: Unlike the unprotected amino group in , the Boc group in the target compound prevents undesired side reactions (e.g., oxidation, acylation) during synthesis . Compared to hydrazine derivatives (), the Boc-amino group offers better stability but lower nucleophilicity .

Ester Variations :

  • The target’s methyl ester may hydrolyze faster under physiological conditions than tert-butyl esters () but slower than ethyl esters () .
  • Ethyl esters (e.g., ) typically exhibit higher bioavailability but lower thermal stability .

Stereochemical Complexity :

  • The [R-(R,R)] configuration in the target compound contrasts with simpler stereodescriptors (e.g., 3R in ), suggesting distinct binding affinities in chiral environments .

Biological Activity

Benzenepropanoic acid, 3-cyano-α-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- (CAS Number: 193152-95-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C18H24N2O4
  • Molecular Weight : 332.4 g/mol
  • IUPAC Name : (R)-3-((tert-butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid
  • Canonical SMILES : CC(C(CC1=CC(=CC=C1)C#N)C(=O)OC)NC(=O)OC(C)(C)C

Antioxidant Activity

Research indicates that compounds similar to benzenepropanoic acid derivatives exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. The antioxidant activity is often measured through various assays such as DPPH and ABTS radical scavenging assays.

Anticancer Activity

Benzenepropanoic acid derivatives have shown promise in anticancer studies. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines. For instance, the compound's structural features may enhance its ability to interact with specific proteins involved in cell proliferation and survival pathways.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of benzenepropanoic acid derivatives against a range of pathogens. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the cytotoxic effects of benzenepropanoic acid derivatives on MCF-7 breast cancer cells, showing significant apoptosis induction at varying concentrations.
Study 2 Evaluated the antioxidant capacity using DPPH assay; the compound exhibited IC50 values comparable to known antioxidants.
Study 3 Assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications.

The biological activity of benzenepropanoic acid is thought to be mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Defense : By scavenging free radicals and enhancing endogenous antioxidant enzyme activity.

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